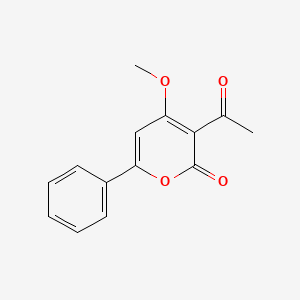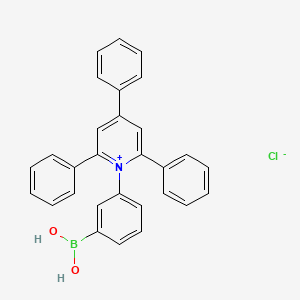![molecular formula C8H12O B14350617 Bicyclo[5.1.0]octan-3-one CAS No. 90243-81-5](/img/structure/B14350617.png)
Bicyclo[5.1.0]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[5.1.0]octan-3-one is a bicyclic organic compound with a unique structure that consists of a cyclopropane ring fused to a cycloheptane ring. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[5.1.0]octan-3-one can be synthesized through various methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene can lead to the formation of the bicyclic skeleton . Another method involves the selective fragmentation of functionalized tricyclo[3.2.1.02,7]octane derivatives .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in catalytic methods and the development of efficient synthetic routes could potentially make large-scale production feasible in the future.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[5.1.0]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The strained ring system allows for nucleophilic substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Bicyclo[5.1.0]octan-3-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying strained ring systems and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of complex organic molecules and as a precursor for various chemical reactions.
Mecanismo De Acción
The mechanism by which bicyclo[5.1.0]octan-3-one exerts its effects is primarily through its interaction with molecular targets. The strained ring system allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.1]octane: Another bicyclic compound with a different ring fusion pattern.
Bicyclo[3.3.0]octane: Contains a similar bicyclic structure but with different ring sizes.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
Uniqueness
Bicyclo[51
Propiedades
Número CAS |
90243-81-5 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
bicyclo[5.1.0]octan-3-one |
InChI |
InChI=1S/C8H12O/c9-8-3-1-2-6-4-7(6)5-8/h6-7H,1-5H2 |
Clave InChI |
ZMMYLZGIQHEJNH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC2CC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



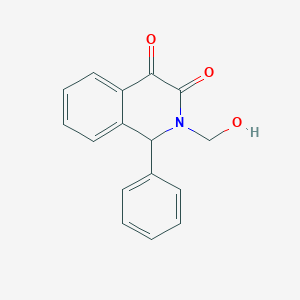
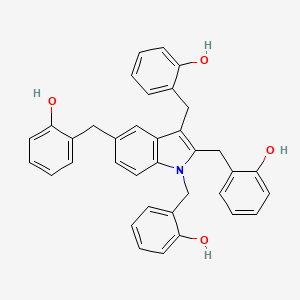
![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)
![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)
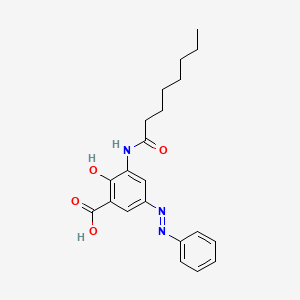
![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)
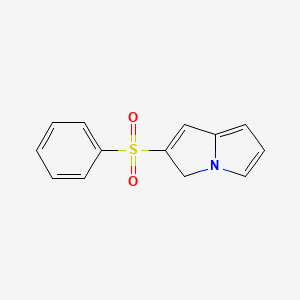
![2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl-](/img/structure/B14350580.png)
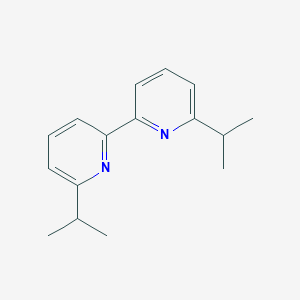
![[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14350607.png)
![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)
